2H-1-Benzothiopyran, octahydro-2,4-diphenyl-
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Overview
Description
2H-1-Benzothiopyran, octahydro-2,4-diphenyl- is a chemical compound belonging to the class of benzothiopyrans This compound is characterized by its unique structure, which includes a sulfur atom incorporated into a benzene ring, forming a thiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzothiopyran, octahydro-2,4-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiol with a suitable diene or alkyne in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzothiopyran, octahydro-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiopyran derivatives.
Substitution: Various substituted benzothiopyran derivatives depending on the reagents used.
Scientific Research Applications
2H-1-Benzothiopyran, octahydro-2,4-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzothiopyran, octahydro-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can form interactions with various biological molecules, influencing their function. The phenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzothiopyran, octahydro-2-methyl-
- 2H-1-Benzothiopyran, 3,4-dihydro-
- 2-Phenyl-2H-1-Benzothiopyran-4(3H)-one
Uniqueness
2H-1-Benzothiopyran, octahydro-2,4-diphenyl- is unique due to the presence of two phenyl groups, which enhance its chemical properties and potential applications. This structural feature distinguishes it from other benzothiopyran derivatives and contributes to its specific reactivity and biological activities.
Properties
CAS No. |
35479-41-5 |
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Molecular Formula |
C21H24S |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2,4-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene |
InChI |
InChI=1S/C21H24S/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-6,9-12,18-21H,7-8,13-15H2 |
InChI Key |
WQKIUSPXSITOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(CC(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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